N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5OS/c1-13-2-4-14(5-3-13)20-24-23-17-10-11-19(25-26(17)20)28-12-18(27)22-16-8-6-15(21)7-9-16/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFHDSCDNXGLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the p-tolyl group: This step involves the substitution of a suitable leaving group on the triazolopyridazine core with a p-tolyl group, often using palladium-catalyzed cross-coupling reactions.
Attachment of the bromophenyl group: The bromophenyl group can be introduced through nucleophilic substitution reactions, where a bromophenyl halide reacts with the triazolopyridazine intermediate.
Formation of the thioacetamide bridge: The final step involves the reaction of the intermediate with thioacetic acid or its derivatives under appropriate conditions to form the thioacetamide linkage.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the bromophenyl group to a phenyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide would depend on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that inhibit or modulate their activity. The triazolopyridazine moiety may play a key role in these interactions, potentially through hydrogen bonding, π-π stacking, or other non-covalent interactions.
Biological Activity
N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
Structure
The compound features a triazolo-pyridazine moiety linked to a bromophenyl group and a thioacetamide component. The general structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the triazole ring.
- Introduction of the bromophenyl and thioacetamide groups.
- Purification using techniques such as column chromatography.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Triazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values for related compounds often fall within the micromolar range (e.g., 6.2 μM for HCT-116) .
- A study highlighted that certain triazolethiones showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
Compounds related to triazoles have demonstrated broad-spectrum antimicrobial activity:
- Antibacterial Activity : Several derivatives have shown effectiveness against pathogenic bacteria. For example, benzothioates derived from triazoles exhibited superior antibacterial activity compared to standard antibiotics like chloramphenicol .
- Antifungal Activity : Triazoles are commonly used as antifungal agents in both agricultural and medicinal contexts .
The biological activities of this compound may be attributed to:
- Inhibition of Enzymatic Pathways : Triazole derivatives often inhibit enzymes involved in nucleic acid synthesis.
- Disruption of Cell Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial cell membranes leading to cell death.
- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), contributing to their cytotoxic effects.
Cytotoxicity Assays
A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
Antimicrobial Efficacy
In another study assessing antimicrobial properties:
Comparison with Similar Compounds
Triazolopyridazine vs. Triazinoindole Derivatives
- N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26, ): Core: Triazinoindole instead of triazolopyridazine. Purity: 95% (similar to the target compound’s analogs) .
Triazolopyridazine Derivatives with Varying Substituents
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632/C1632, ) :
- Substituents : Methyl group on triazolopyridazine; N-methyl acetamide.
- Biological Activity : Inhibits Lin28-let-7 interaction, rescuing let-7 miRNA function and reducing cancer stem cell (CSC) tumorsphere formation .
- Key Difference : Lack of bromophenyl and p-tolyl groups reduces halogen-mediated hydrophobic interactions but retains triazolopyridazine’s affinity for RNA-binding proteins.
- 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide (): Substituents: 4-Ethoxyphenyl on triazolopyridazine; 4-fluorophenyl on acetamide.
Functional Group Modifications
Halogen vs. Non-Halogenated Phenyl Groups
- N-(4-Bromophenyl)acetamide Derivatives (): C6–Br bond length: 1.8907 Å (target compound analog) vs. 1.91 Å in similar halogenated acetamides. Impact: Minor bond length variations influence crystal packing and solubility; bromine’s polarizability enhances hydrophobic binding in biological targets .
N-(3-Chlorophenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide () :
Key Research Findings
Triazolopyridazine Core : Essential for interactions with RNA-binding proteins (e.g., Lin28) due to planar heteroaromatic structure .
Bromophenyl Group : Enhances lipophilicity and target binding via halogen bonding, as seen in analogs like N-(4-bromophenyl)acetamide derivatives .
Substituent Effects :
Q & A
Q. How do in vitro results translate to in vivo models, and what are the key discrepancies?
- Methodological Answer :
- Pharmacokinetic Bridging : Measure bioavailability in rodents (e.g., IV vs. oral administration) to correlate in vitro IC₅₀ with plasma concentrations.
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation). Discrepancies often arise from protein binding or first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
